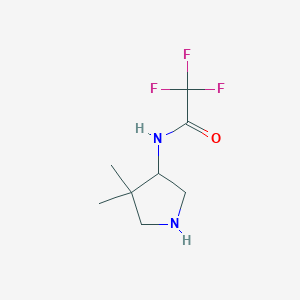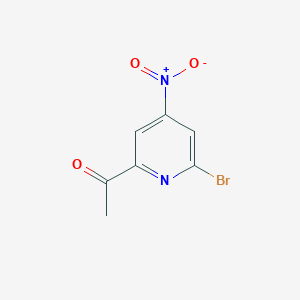
1-(6-Bromo-4-nitropyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both bromine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives. The general synthetic route involves:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acylation: Finally, the nitrated and brominated pyridine is subjected to acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one.
Industrial Production Methods: Industrial production of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety, especially when handling hazardous reagents like bromine and nitric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(6-bromo-4-aminopyridin-2-yl)ethan-1-one.
Oxidation: Formation of 1-(6-bromo-4-nitropyridin-2-yl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the nitro and bromine groups allows the compound to participate in redox reactions, potentially affecting cellular oxidative stress pathways and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be compared with other similar compounds:
1-(6-Bromopyridin-2-yl)ethan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(6-Bromo-4-aminopyridin-2-yl)ethan-1-one: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(6-Chloro-4-nitropyridin-2-yl)ethan-1-one: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with biological targets.
Uniqueness: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C7H5BrN2O3 |
|---|---|
Molekulargewicht |
245.03 g/mol |
IUPAC-Name |
1-(6-bromo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChI-Schlüssel |
BCBDGHGARONCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


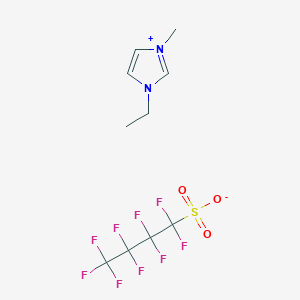
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
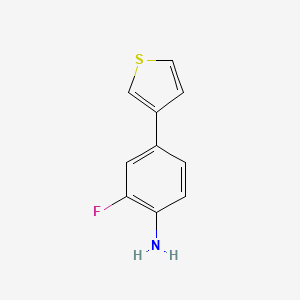

![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
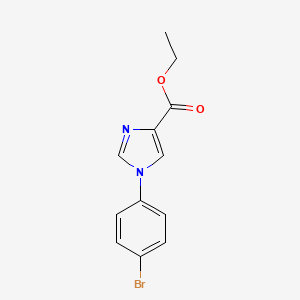
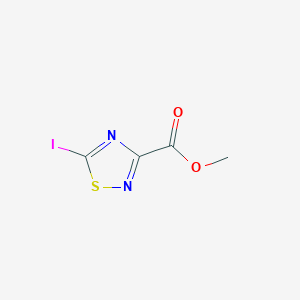
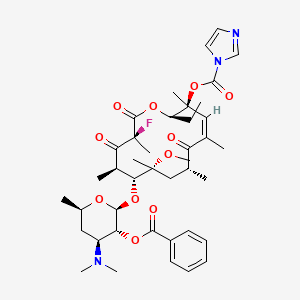
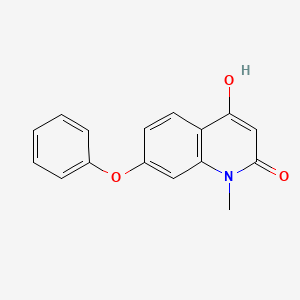
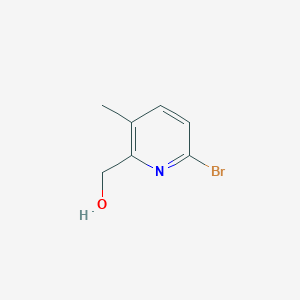

![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
